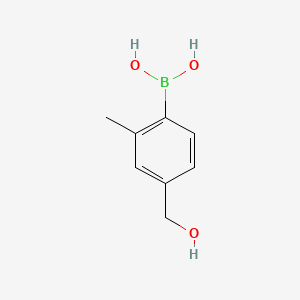
4-羟甲基-2-甲基苯基硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Hydroxymethyl)-2-methylphenyl)boronic acid, also known as (4-(Hydroxymethyl)-2-methylphenyl)boronic acid, is a useful research compound. Its molecular formula is C8H11BO3 and its molecular weight is 165.983. The purity is usually 95%.
BenchChem offers high-quality (4-(Hydroxymethyl)-2-methylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Hydroxymethyl)-2-methylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药:葡萄糖传感和胰岛素递送
4-羟甲基-2-甲基苯基硼酸: 由于其对含有二醇的分子(如葡萄糖)的亲和性,在医疗应用中具有重大潜力。这种特性在葡萄糖传感装置和胰岛素递送系统的开发中特别有用。 含有苯基硼酸部分的水凝胶可以对葡萄糖水平做出反应,使其成为无创葡萄糖监测和对高血糖做出反应的智能胰岛素释放的有前景的材料 .
材料科学:智能材料
在材料科学中,该化合物被用来制造可以对环境刺激做出反应的智能材料。 例如,嵌入苯基硼酸的聚合物可以根据 pH 值、糖浓度或特定分析物的存在而改变其性质,从而在药物递送系统和响应性涂层中得到应用 .
环境科学:传感器和探测器
环境监测得益于在创建可以检测各种物质的传感器中使用4-羟甲基-2-甲基苯基硼酸。 它与二醇的相互作用可以用于开发用于检测水源中的糖类和其他有机化合物的探测器,有助于污染控制和环境保护工作 .
分析化学:色谱法和电泳法
该化合物在分析化学中作为色谱法和电泳法中的官能团发挥作用。它可用于分离和鉴定糖基化分子,这些分子在诊断糖尿病等疾病中很重要。 苯基硼酸部分可以与糖类和其他含二醇的分析物相互作用,提高分析方法的选择性和灵敏度 .
生物化学:蛋白质操作和细胞标记
在生物化学中,4-羟甲基-2-甲基苯基硼酸用于蛋白质操作和细胞标记。 它可以与细胞表面的糖蛋白形成可逆的共价键,从而可以靶向递送治疗剂或标记特定细胞类型以用于研究目的 .
制药:药物开发和递送
制药行业在药物开发和递送中使用该化合物。其硼酸基团可以是设计新药的关键官能团,尤其是那些靶向具有二醇基团的酶或受体的药物。 此外,它可以被纳入药物递送系统以控制活性药物成分的释放 .
作用机制
Target of Action
The primary target of 4-Hydroxymethyl-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the SM coupling reaction , which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of carbon–carbon bonds .
属性
IUPAC Name |
[4-(hydroxymethyl)-2-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10-12H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJFMZDMFLQDCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CO)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726922 |
Source


|
| Record name | [4-(Hydroxymethyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166386-66-9 |
Source


|
| Record name | [4-(Hydroxymethyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
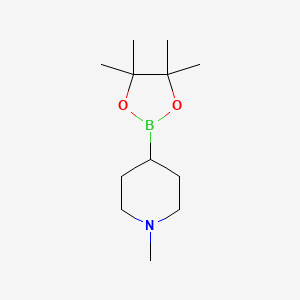


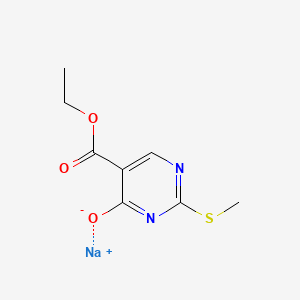

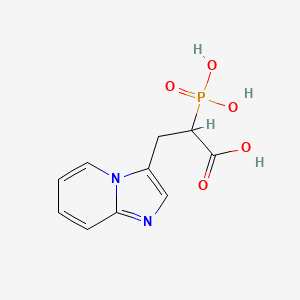
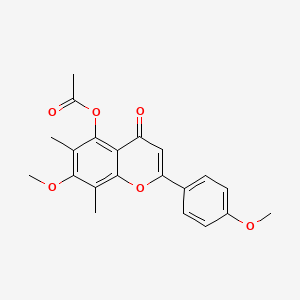


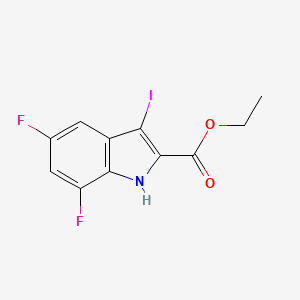
![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B597597.png)
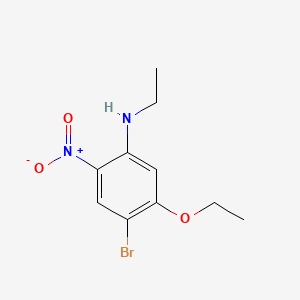

![7-Bromo-2-ethyloxazolo[4,5-c]pyridine](/img/structure/B597602.png)
